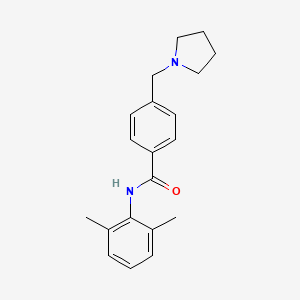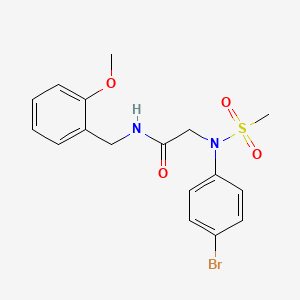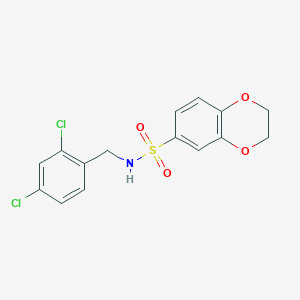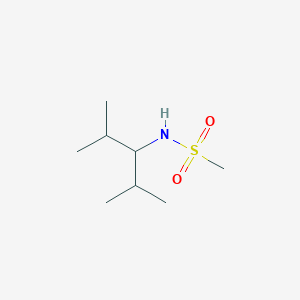![molecular formula C23H30N2 B3512450 3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B3512450.png)
3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane
Übersicht
Beschreibung
3,7-Dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane is a bicyclic organic compound with the molecular formula C23H30N2. It is a derivative of diazabicyclo[3.3.1]nonane, characterized by the presence of two benzyl groups and two methyl groups attached to the nitrogen atoms in the bicyclic structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a dibenzyl ketone derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles replace the benzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.
Reduction: Reduced amine derivatives.
Substitution: Substituted diazabicyclo[3.3.1]nonane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3,7-Dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: A parent compound without the benzyl and methyl substitutions.
1,5-Diazabicyclo[4.3.0]non-5-ene: A related bicyclic compound with different ring structure and substitution pattern.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A similar compound with only methyl substitutions and no benzyl groups
Uniqueness
3,7-Dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and physical properties. These substitutions can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs .
Eigenschaften
IUPAC Name |
3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2/c1-22-15-23(2,18-24(16-22)13-20-9-5-3-6-10-20)19-25(17-22)14-21-11-7-4-8-12-21/h3-12H,13-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABOEKFWENWMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CN(C1)CC3=CC=CC=C3)(CN(C2)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3512370.png)


![4-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B3512387.png)
![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3512390.png)

![4-[[2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzamide](/img/structure/B3512400.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B3512406.png)


![N-(2,3-dichlorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3512439.png)
![1-phenyl-4-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B3512444.png)
![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(tert-butyl)acetamide](/img/structure/B3512459.png)
![Methyl 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B3512465.png)
